molecular formula C6H12O5 B13884079 (3R,4S,5S)-3,4,5,6-tetrahydroxyhexanal

(3R,4S,5S)-3,4,5,6-tetrahydroxyhexanal

Cat. No.: B13884079
M. Wt: 164.16 g/mol
InChI Key: VRYALKFFQXWPIH-SRQIZXRXSA-N
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Description

(3R,4S,5S)-3,4,5,6-tetrahydroxyhexanal is a stereoisomer of a hexose sugar. It is a derivative of glucose, characterized by its four hydroxyl groups and an aldehyde group. This compound is significant in various biochemical processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,5S)-3,4,5,6-tetrahydroxyhexanal can be achieved through several methods. One common approach involves the oxidation of glucose derivatives under controlled conditions. The reaction typically requires specific catalysts and reagents to ensure the correct stereochemistry is maintained.

Industrial Production Methods

On an industrial scale, the production of this compound often involves enzymatic processes. Enzymes such as glucose oxidase can be used to selectively oxidize glucose to produce the desired compound. This method is preferred due to its efficiency and specificity.

Chemical Reactions Analysis

Types of Reactions

(3R,4S,5S)-3,4,5,6-tetrahydroxyhexanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (3R,4S,5S)-3,4,5,6-tetrahydroxyhexanal is used as a building block for synthesizing more complex molecules. Its unique stereochemistry makes it valuable in the study of stereoselective reactions.

Biology

In biological research, this compound is used to study carbohydrate metabolism and enzyme specificity. It serves as a model compound for understanding the behavior of hexose sugars in biological systems.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its derivatives are investigated for their roles in treating metabolic disorders and as potential drug candidates.

Industry

Industrially, this compound is used in the production of various biochemicals and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (3R,4S,5S)-3,4,5,6-tetrahydroxyhexanal involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various metabolic pathways. Its molecular targets include enzymes such as glucose oxidase and hexokinase, which play crucial roles in glucose metabolism.

Comparison with Similar Compounds

Similar Compounds

    Glucose: A common hexose sugar with similar structural features but different stereochemistry.

    Galactose: Another hexose sugar with a different arrangement of hydroxyl groups.

    Mannose: A hexose sugar with a different stereochemical configuration.

Uniqueness

(3R,4S,5S)-3,4,5,6-tetrahydroxyhexanal is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and its role in various metabolic pathways make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(3R,4S,5S)-3,4,5,6-tetrahydroxyhexanal

InChI

InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5+,6+/m1/s1

InChI Key

VRYALKFFQXWPIH-SRQIZXRXSA-N

Isomeric SMILES

C(C=O)[C@H]([C@@H]([C@H](CO)O)O)O

Canonical SMILES

C(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

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